
N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, a benzamide group, and a methoxy group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes that involve the formation of the various rings and functional groups . For example, a pyrazole ring might be formed through a condensation reaction, while a piperidine ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the benzamide and methoxy groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrazole ring might be susceptible to electrophilic substitution reactions, while the amide group in the benzamide portion of the molecule could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound has been explored for its potential antiviral properties. Derivatives of similar structures have shown activity against plant viruses, such as the tobacco mosaic virus . The incorporation of certain functional groups can enhance the antiviral capabilities, making it a candidate for further research in developing plant antiviral agents.
Anti-tubercular Agents
Compounds with a similar backbone structure have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . The presence of the piperazine and pyrazole moieties suggests that this compound could be modified to target tubercular infections, contributing to the search for new and effective anti-TB drugs.
Carbonic Anhydrase Inhibition
The combination of sulfonamide and thiadiazole rings, which are structurally related to the compound , has been reported to act as carbonic anhydrase inhibitors . This suggests potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness by inhibiting the enzyme carbonic anhydrase.
Antifungal and Antibacterial Properties
Related compounds have been reported to possess antifungal and antibacterial properties . This indicates that with appropriate structural modifications, the compound could be developed into a pharmaceutical agent to combat fungal and bacterial infections.
Synthesis of Piperazine Derivatives
The piperazine moiety within the compound is of significant interest in pharmaceutical chemistry. Recent developments in the synthesis of piperazine derivatives highlight various methods, including cyclization and photocatalytic synthesis, which could be applied to this compound to create a range of biologically active molecules .
Agricultural Applications
Sulfonamide derivatives, which share a common structural feature with this compound, have shown herbicidal properties . This suggests potential applications in agriculture, where the compound could be tailored to control weed growth without harming crops.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-[3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-18(21)22(29)25-17-9-11-28(12-10-17)23(30)20-14-19(26-27-20)15-5-4-6-16(24)13-15/h2-8,13-14,17H,9-12H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQXJLVHRDDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


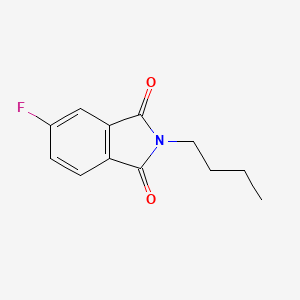
![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)
![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
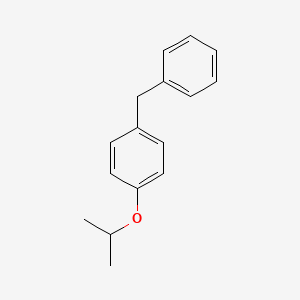
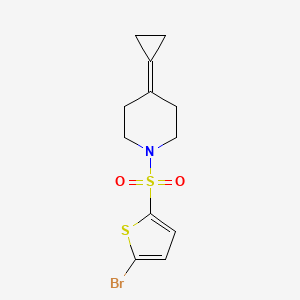
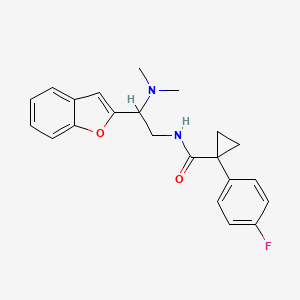
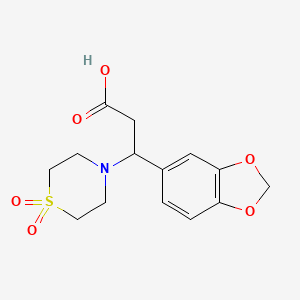
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)